molecular formula C19H12FN3OS B2390860 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-65-2

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2390860
CAS No.: 863588-65-2
M. Wt: 349.38
InChI Key: QXSOVWDUMJGJGS-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazolo[5,4-b]pyridine moiety via a phenyl spacer.

Properties

IUPAC Name

4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSOVWDUMJGJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitropyridine Thiocyanation and Cyclization

The thiazolo[5,4-b]pyridine scaffold is typically synthesized via nitro-group-directed cyclization. Starting with 2,4-dichloro-3-nitropyridine (11 ), selective substitution with morpholine in tetrahydrofuran (THF) at 0°C yields 4-(2-chloro-3-nitropyridin-4-yl)morpholine (12 ) in 75% yield. Subsequent thiocyanation using potassium thiocyanate (KSCN) in acetic acid at 80°C generates 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ), which undergoes Fe-mediated nitro reduction and intramolecular cyclization to form 4-morpholinylthiazolo[5,4-b]pyridin-2-amine (14 ).

Key Reaction Parameters

Parameter Condition Yield (%)
Thiocyanation solvent Acetic acid 52
Cyclization catalyst Fe powder 68
Temperature 60°C (cyclization) -

Alternative Bromination Pathways

Patent WO2017175068A1 describes bromination at the 5-position of thiazolo[5,4-b]pyridine using phosphorus oxybromide (POBr₃) in dichloromethane (DCM), yielding 5-bromothiazolo[5,4-b]pyridin-2-amine (15 ) as a key intermediate. This method achieves >90% purity, as confirmed by high-performance liquid chromatography (HPLC).

Coupling of Thiazolo[5,4-b]Pyridine to the Benzamide Moiety

Buchwald-Hartwig Amination

The phenylbenzamide group is introduced via palladium-catalyzed coupling. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand, 5-bromothiazolo[5,4-b]pyridine (15 ) reacts with 4-aminophenylboronic acid in toluene/ethanol (3:1) at 100°C, achieving 78% yield.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.22 (d, J = 6.0 Hz, 1H, pyridine-H), 7.89 (d, J = 5.5 Hz, 1H, thiazole-H), 7.55 (s, 2H, NH₂).
  • HRMS (ESI⁺) : m/z 349.38 [M+H]⁺.

Fluorination via Halogen Exchange

The 4-fluorophenyl group is installed using Selectfluor™ in dimethylformamide (DMF) at 120°C, replacing a chlorine atom with 92% efficiency. Kinetic studies indicate second-order dependence on Selectfluor™ concentration, with an activation energy of 45 kJ/mol.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

A comparative analysis of solvents and catalysts for the amination step reveals:

Solvent Catalyst System Yield (%) Purity (%)
Toluene/EtOH Pd₂(dba)₃/Xantphos 78 99
DMF Pd(OAc)₂/BINAP 65 95
Dioxane PdCl₂(PPh₃)₂ 71 97

DMF increases reaction rate but reduces yield due to side-product formation.

Temperature-Dependent Yield Profile

Temperature (°C) Reaction Time (h) Yield (%)
80 24 65
100 12 78
120 6 72

Elevated temperatures accelerate the reaction but promote decomposition above 100°C.

Large-Scale Synthesis and Purification

Pilot-Scale Protocol

  • Step 1 : Thiazolo[5,4-b]pyridine core synthesis (10 kg scale) in acetic acid achieves 68% yield after recrystallization from ethyl acetate.
  • Step 2 : Buchwald-Hartwig coupling under nitrogen atmosphere yields 7.8 kg of intermediate.
  • Step 3 : Fluorination with Selectfluor™ (12 eq.) in DMF, followed by silica gel chromatography, affords 6.2 kg of final product (99.2% purity).

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual palladium (<1 ppm) and unreacted starting materials.

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Cost (USD/g)
Thiocyanation/Cyclization 52 98 120
Bromination/Amination 78 99 95
Fluorination 92 99.5 110

The bromination/amination route offers the best balance of yield and cost, while fluorination provides superior atom economy.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

The thiazolo[5,4-b]pyridine moiety has been extensively studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and apoptosis. For instance, studies have shown that thiazole-pyridine hybrids can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as the PI3K/Akt pathway .
  • Case Studies :
    • A study reported that a thiazolo[5,4-b]pyridine derivative demonstrated potent activity against human glioblastoma cells (U251), with an IC50 value indicating effective growth inhibition .
    • Another investigation highlighted the efficacy of thiazole-integrated pyridine derivatives against breast cancer cells (MCF-7), showing superior activity compared to standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. The incorporation of fluorine and thiazole groups enhances the interaction with microbial targets.

  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .
  • Research Findings :
    • A series of thiazole derivatives were tested against various bacterial strains, revealing a broad spectrum of activity. Compounds with the thiazolo[5,4-b]pyridine framework exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
    • Specific derivatives were found to be effective against resistant strains, highlighting their potential as lead compounds in antibiotic development .

Neuroprotective Effects

Recent studies have suggested that compounds containing the thiazolo[5,4-b]pyridine structure may possess neuroprotective properties.

  • Mechanism : These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. They are thought to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
  • Case Studies :
    • In vitro studies indicated that certain thiazole derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential use in treating conditions like Alzheimer's disease .
    • Animal models have shown that these compounds can improve cognitive function and reduce neuroinflammation, further supporting their therapeutic potential .

Data Summary

ApplicationMechanism of ActionNotable Findings
AnticancerInduces apoptosis; inhibits survival pathwaysEffective against U251 glioblastoma (IC50 values)
AntimicrobialDisrupts cell membranes; interferes with metabolismBroad-spectrum activity against resistant strains
NeuroprotectiveReduces oxidative stress; modulates neurotransmittersImproves cognitive function in animal models

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through key hydrogen bonds . This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s core structure is shared with several analogs, differing primarily in substituents on the benzamide or thiazolopyridine rings. Key comparisons include:

Compound Name Substituents Molecular Weight Key Functional Properties Potential Applications Reference
4-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide -F on benzamide 368.38 g/mol Enhanced polarity, metabolic stability Kinase inhibition, cancer therapy
2-Bromo-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide -Br on benzamide 410.29 g/mol Increased steric bulk, halogen bonding Enzyme inhibition (e.g., kinases)
3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide -OCH₃ on benzamide 377.44 g/mol Lipophilicity, sirtuin modulation Diabetes, cardiovascular diseases
4-Sulfamoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide -SO₂NH₂ on benzamide 417.46 g/mol Polar sulfonamide group, solubility Antimicrobial, diuretic agents
3-Methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide -OCH₃, -CH₃ on phenyl 391.45 g/mol Enhanced cell permeability High-throughput screening (HTS) for drug discovery

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Absence of C=O bands in triazole derivatives (1243–1258 cm⁻¹ for C=S) confirms cyclization .
  • NMR: Chemical shifts for fluorinated analogs (e.g., 4-fluoro-N-(4-(phenylamino)phenyl)benzamide in ) highlight deshielding effects of fluorine .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 521 for a tritiated analog in ) validate synthetic routes .

Biological Activity

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H14FN3SC_{17}H_{14}FN_3S, with a molecular weight of approximately 313.37 g/mol. The structure features a fluorine atom, a thiazolo[5,4-b]pyridine moiety, and a benzamide group, which contribute to its biological properties.

Target Enzymes

The primary molecular target for this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. This pathway is crucial for various cellular processes, including cell growth and survival.

Mode of Action

The compound inhibits PI3K activity by forming hydrogen bonds with the enzyme, thereby disrupting the downstream signaling pathways such as the AKT/mTOR pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells where this pathway is often dysregulated.

Anticancer Properties

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through their action on the PI3K/AKT/mTOR signaling pathway .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. The IC50 values for these effects vary depending on the specific cell line and experimental conditions but generally indicate strong activity against tumor cells .

Case Studies and Research Findings

Several studies provide insights into the biological activities of this compound:

  • Anticancer Activity : A study published in PubMed highlighted that thiazolo derivatives exhibit significant anticancer properties, with specific attention to their ability to inhibit kinase activity involved in tumor progression .
  • Cellular Mechanisms : Research has shown that the compound affects cellular mechanisms by modulating gene expression linked to apoptosis and cell cycle regulation. This modulation results in enhanced sensitivity of cancer cells to chemotherapeutic agents.
  • Comparative Studies : Comparative analyses with other thiazole derivatives reveal that this compound exhibits superior efficacy in inhibiting cancer cell proliferation compared to its analogs without the thiazolo ring structure .

Data Table: Biological Activity Summary

Activity Effect IC50 (µM) Cell Lines Tested
AnticancerInhibition of cell proliferation10 - 20MCF-7 (breast), HeLa (cervical)
Apoptosis InductionIncreased apoptosis in treated cellsN/AMCF-7, A549 (lung)
PI3K InhibitionDisruption of PI3K/AKT/mTOR signaling< 50Various cancer lines

Q & A

Q. What are the critical steps in synthesizing 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?

The synthesis involves two primary stages:

  • Core formation : Construct the thiazolo[5,4-b]pyridine heterocycle via cyclization reactions. For example, microwave-assisted cyclization of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in pyridine forms the core .
  • Coupling reactions : Attach the fluorobenzamide group using Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used under inert conditions (N₂/Ar) in solvents like DMF or THF .
  • Optimization : Control reaction temperature (60–100°C), solvent polarity, and stoichiometry to achieve yields >70% .

Q. How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at 345.36 m/z) .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .

Q. What is the primary biological target of this compound?

The compound inhibits phosphoinositide 3-kinase (PI3K), a key enzyme in oncogenic signaling. The thiazolo[5,4-b]pyridine core binds the ATP-binding pocket via hydrogen bonds with Val882 and Lys890 residues, while the fluorobenzamide group enhances hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in PI3K inhibition studies?

  • Mutagenesis assays : Systematically mutate PI3K residues (e.g., Asp964, Met804) to identify critical binding interactions .
  • Molecular docking : Use software like AutoDock Vina to simulate binding modes and compare with experimental IC₅₀ values (e.g., 12 nM for PI3Kα) .
  • Meta-analysis : Cross-reference data from analogs (e.g., 2,6-difluoro derivatives) to identify substituent effects on potency .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve plasma half-life .
  • Co-solvent systems : Use DMSO:ethanol (1:4 v/v) for in vitro assays, achieving solubility >10 mg/mL .

Q. How can computational methods guide the design of analogs with improved selectivity?

  • Pharmacophore modeling : Map electrostatic/hydrophobic features using Schrödinger Phase to prioritize analogs with thiazole-fluorine motifs .
  • MD simulations : Run 100-ns trajectories to assess binding stability; prioritize compounds with RMSD <2 Å .
  • ADMET prediction : Tools like SwissADME predict logP (~3.5) and CYP450 inhibition risks .

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